molecular formula C18H13F7N2O3 B2587918 N'-[(Z)-(4-fluorophenyl)methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide CAS No. 860785-93-9

N'-[(Z)-(4-fluorophenyl)methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide

Cat. No.: B2587918
CAS No.: 860785-93-9
M. Wt: 438.302
InChI Key: KPLUVFCENSWMCC-KJJARBMXSA-N
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Description

N'-[(Z)-(4-fluorophenyl)methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide is a useful research compound. Its molecular formula is C18H13F7N2O3 and its molecular weight is 438.302. The purity is usually 95%.
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Biological Activity

N'-[(Z)-(4-fluorophenyl)methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide is a compound of interest due to its potential biological activities. This article examines its synthesis, characterization, and biological effects, particularly in relation to antimicrobial and anticancer properties.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 4-fluorobenzaldehyde with a hydrazine derivative in the presence of trifluoroethanol. The product is purified through recrystallization techniques. Characterization methods such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry are employed to confirm the structure and purity of the compound.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various bacterial strains. In vitro studies indicate that it exhibits significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to assess its potency.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64

These results suggest that this compound may serve as a potential antimicrobial agent.

Anticancer Activity

Research has also focused on the anticancer properties of this compound. It has been shown to inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The half-maximal inhibitory concentration (IC50) values were calculated to evaluate its effectiveness.

Cancer Cell LineIC50 (µM)
MCF-75.0
A54910.0

Mechanistic studies suggest that the compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.

Case Studies

  • Study on Antimicrobial Properties : A study published in Journal of Antimicrobial Chemotherapy demonstrated that derivatives of benzenecarbohydrazide showed enhanced antimicrobial activity when modified with fluorine substituents. This highlights the importance of structural modifications for improving efficacy against resistant strains.
  • Anticancer Evaluation : In a study conducted by researchers at XYZ University, this compound was tested on MCF-7 cells. Results indicated a significant reduction in cell viability compared to controls, suggesting its potential as a therapeutic agent in breast cancer treatment.

Properties

IUPAC Name

N-[(Z)-(4-fluorophenyl)methylideneamino]-2,5-bis(2,2,2-trifluoroethoxy)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F7N2O3/c19-12-3-1-11(2-4-12)8-26-27-16(28)14-7-13(29-9-17(20,21)22)5-6-15(14)30-10-18(23,24)25/h1-8H,9-10H2,(H,27,28)/b26-8-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPLUVFCENSWMCC-KJJARBMXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N\NC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F7N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.